1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid
CAS No.: 111928-57-5
Cat. No.: VC17352636
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111928-57-5 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
| Standard InChI Key | UGDYOJLZQBTIIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N1)C2=NC=C(N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1H,1'H-[2,2'-biimidazole]-5-carboxylic acid consists of two imidazole rings linked by a single bond between their 2- and 2'-positions. The carboxylic acid group at the 5-position introduces polarity and hydrogen-bonding potential. The molecular formula is C₉H₆N₄O₂, with a calculated molecular weight of 202.17 g/mol. The planar biimidazole system allows for π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) .
Key spectral features include:
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¹H NMR: Protons on the imidazole rings typically resonate between δ 7.0–8.0 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
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¹³C NMR: The carbonyl carbon of the carboxylic acid group resonates near δ 170 ppm, with aromatic carbons in the δ 120–140 ppm range .
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IR Spectroscopy: Strong absorption bands for the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) are expected .
| Property | Value/Description | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₆N₄O₂ | |
| Molecular Weight | 202.17 g/mol | |
| Solubility | Soluble in DMSO, water (pH-dependent) | |
| Melting Point | >250°C (decomposes) |
Synthetic Routes and Optimization
Glyoxal-Based Condensation
Reactivity and Functionalization
The carboxylic acid group at the 5-position undergoes typical reactions such as:
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Esterification: Formation of methyl or ethyl esters using methanol or ethanol under acidic conditions.
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Amide Coupling: Reaction with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
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Salt Formation: Deprotonation with bases (e.g., NaOH) to yield water-soluble carboxylates .
The biimidazole core participates in:
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Coordination Chemistry: Binding to transition metals (e.g., Ru²⁺, Fe²⁺) through nitrogen lone pairs .
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Hydrogen Bonding: The NH groups of imidazole rings act as hydrogen donors, stabilizing supramolecular assemblies .
Biological and Industrial Applications
Antimicrobial Activity
Biimidazole derivatives exhibit moderate to strong antimicrobial properties. The carboxylic acid group may enhance bioavailability by improving solubility. For example, 2,2'-bi-1H-imidazole derivatives show activity against E. coli and S. aureus .
Coordination Polymers and MOFs
The compound’s ability to bridge metal centers makes it suitable for constructing metal-organic frameworks (MOFs). For instance, Ru(II)-biimidazole complexes form stable architectures with tunable luminescence .
Sensors and Detection Systems
The carboxylic acid group enables covalent immobilization on surfaces (e.g., gold nanoparticles) for sensor applications. Ru-bim complexes exhibit luminescence quenching in the presence of anions, suggesting potential use in detecting environmental pollutants .
Computational and Spectroscopic Insights
Time-dependent density functional theory (TD-DFT) studies on related Ru-bim complexes reveal that the biimidazole ligand contributes to low-energy metal-to-ligand charge transfer (MLCT) transitions . For 1H,1'H-[2,2'-biimidazole]-5-carboxylic acid, similar computational modeling predicts:
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HOMO-LUMO Gap: ~3.1 eV, indicating semiconducting properties.
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Binding Affinity: Strong interaction with transition metals (ΔG < −20 kcal/mol) .
Challenges and Future Directions
Current limitations include the lack of large-scale synthesis protocols and detailed pharmacokinetic data. Future research should prioritize:
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